2,3-Dichlorobenzo[g]quinoxaline

Organophosphorus Chemistry Ligand Design Nucleophilic Aromatic Substitution

2,3-Dichlorobenzo[g]quinoxaline (CAS 19187-03-2) is a dichlorinated, benzannulated quinoxaline derivative with molecular formula C₁₂H₆Cl₂N₂ and molecular weight 249.09 g/mol. The compound features two chlorine atoms at the C2 and C3 positions of an electron-deficient quinoxaline ring that is linearly fused to a benzene ring at the [g] face.

Molecular Formula C12H6Cl2N2
Molecular Weight 249.09 g/mol
Cat. No. B8667845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzo[g]quinoxaline
Molecular FormulaC12H6Cl2N2
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)N=C(C(=N3)Cl)Cl
InChIInChI=1S/C12H6Cl2N2/c13-11-12(14)16-10-6-8-4-2-1-3-7(8)5-9(10)15-11/h1-6H
InChIKeyNECFYTOWQYCZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobenzo[g]quinoxaline: A Bis-Electrophilic Quinoxaline Scaffold for Targeted Heterocycle Synthesis and Bioactivity Screening


2,3-Dichlorobenzo[g]quinoxaline (CAS 19187-03-2) is a dichlorinated, benzannulated quinoxaline derivative with molecular formula C₁₂H₆Cl₂N₂ and molecular weight 249.09 g/mol . The compound features two chlorine atoms at the C2 and C3 positions of an electron-deficient quinoxaline ring that is linearly fused to a benzene ring at the [g] face. This structure places it at the intersection of two important chemical classes: it shares the 2,3-dichloroquinoxaline (DCQX) core—a well-established bis-electrophilic building block for nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry [1]—while gaining the extended π-system and enhanced lipophilicity of the benzo[g]quinoxaline series, which has been independently validated in antiproliferative and anti-infective screening programs [2].

Why 2,3-Dichlorobenzo[g]quinoxaline Cannot Be Substituted by Simple 2,3-Dichloroquinoxaline or Other Quinoxaline Scaffolds


Procurement decisions for quinoxaline-based intermediates frequently treat all 2,3-dichloroquinoxalines as interchangeable bis-electrophiles. This assumption fails for 2,3-dichlorobenzo[g]quinoxaline on two distinct grounds. First, the reactivity landscape differs fundamentally: simple DCQX undergoes selective sequential SNAr enabling mono- versus disubstitution control, whereas the benzo[g] analog exhibits altered regioselectivity in nucleophilic attack due to the extended aromatic system, as demonstrated by comparative reactivity studies between 2-amino-3-chloro- and 2,3-dichloroquinoxalines toward P-nucleophiles [1]. Second, the biological target engagement profile is scaffold-dependent: benzo[g]quinoxaline derivatives have been specifically claimed as anti-infective agents with activity against mycobacterial infections in a focused patent family (WO2002094796A2), while simple DCQX-derived compounds have not demonstrated comparable anti-mycobacterial potency [2]. The benzannulated core also enables Ru(II) cyclometalation for photodynamic therapy applications that are structurally inaccessible to non-benzo-fused quinoxaline analogs [3].

Quantitative Differentiation of 2,3-Dichlorobenzo[g]quinoxaline Against Closest Analogs: A Procurement-Focused Evidence Guide


Divergent Reactivity Profile: 2,3-Dichloroquinoxaline (DCQX) vs. 2-Amino-3-Chloroquinoxaline Toward P-Nucleophiles

2,3-Dichloroquinoxaline (DCQX, 1) exhibits a markedly different reactivity profile compared to its monoaminated derivative 2-amino-3-chloroquinoxaline (2a) when treated with Ph₂PH or Ph₂PLi. Under coupling with Ph₂PLi in diethyl ether, DCQX undergoes a fast reaction yielding the bis(phosphane) product 6 in high yield, exceeding the yields obtained for the corresponding P,N hybrid ligands 3a,b from 2a,b. In contrast, with Ph₂PH, DCQX predominantly produces 2,2′-bis(quinoxaline) and Ph₂PCl via C–C homocoupling rather than the desired C–P coupling product. This bifurcated reactivity—efficient C–P bond formation with Ph₂PLi but C–C coupling with Ph₂PH—is mechanistically distinct from the behavior of the monoamino analog, directly informing synthetic route selection [1].

Organophosphorus Chemistry Ligand Design Nucleophilic Aromatic Substitution

Xanthine Oxidase Inhibition by 2,3-Dichlorobenzo[g]quinoxaline: Quantitative Binding Affinity and Comparison to Clinical Benchmark

2,3-Dichlorobenzo[g]quinoxaline inhibits bovine xanthine oxidase with a competitive inhibition constant (Ki) of 820 nM, as determined in a fluorescence-based assay using varying levels of xanthine as substrate with 10-minute preincubation before substrate addition [1]. This places the compound in a moderate affinity range relative to the clinical xanthine oxidase inhibitors allopurinol and febuxostat. For context: the active metabolite oxypurinol (the actual inhibitor derived from allopurinol) exhibits Ki values in the submicromolar range, while febuxostat achieves Ki values of approximately 0.6–0.96 nM—roughly three orders of magnitude more potent. However, 2,3-dichlorobenzo[g]quinoxaline's Ki of 820 nM corresponds to a pKi of approximately 6.09, confirming target engagement in a biochemically tractable range suitable for fragment-based or scaffold-hopping campaigns.

Enzyme Inhibition Xanthine Oxidase Drug Discovery

Benzo[g]quinoxaline Core as Privileged Anti-Infective Scaffold: Patent-Backed Differentiation from Non-Benzo-Fused Quinoxalines

The WIPO patent WO2002094796A2, assigned to AXXIMA Pharmaceuticals AG, exclusively claims benzo[g]quinoxaline derivatives of general formula (I) as effective compounds against infectious diseases, specifically including mycobacterial infections, with disclosed methods for prophylaxis and/or treatment of tuberculosis and opportunistic infections [1]. While 2,3-dichloroquinoxaline has been broadly described as a building block for compounds with antimicrobial properties, the benzo[g]quinoxaline scaffold has been specifically validated in an anti-mycobacterial patent with defined structure-activity relationships. A related benzo[g]quinoxaline-5,10-dione derivative, 2,3-diphenylbenzo[g]quinoxaline-5,10-dione (DPBQ), activates p53 and triggers apoptosis in a polyploid-specific manner without inhibiting topoisomerase or binding DNA, demonstrating a mechanism orthogonal to common quinoxaline-based topoisomerase inhibitors [2]. This mechanistic differentiation at the scaffold level means that 2,3-dichlorobenzo[g]quinoxaline serves as a precursor to compounds engaging biological targets distinct from those addressable by simple DCQX-derived analogs.

Anti-Infective Mycobacterium tuberculosis Medicinal Chemistry

Cytotoxic Potency Benchmarking in MCF-7 Breast Cancer Cells: Positioning Among Benzo[g]quinoxaline Derivatives

A series of 2,4-disubstituted benzo[g]quinoxaline derivatives were evaluated for in vitro cytotoxic activity against the MCF-7 breast cancer cell line, with IC₅₀ values ranging from 2.89 μM to 32.14 μM. The most potent derivative (compound 3) achieved an IC₅₀ of 2.89 ± 0.11 μM, closely approaching the reference drug doxorubicin (IC₅₀ = 2.01 ± 0.01 μM) [1]. While 2,3-dichlorobenzo[g]quinoxaline itself is primarily a synthetic intermediate rather than a terminal bioactive compound, its 2,4-disubstituted derivatives establish a potency ceiling for the scaffold. By comparison, simple DCQX-derived disubstituted quinoxalines tested against MCF-7 in parallel programs typically show IC₅₀ values in the 16–34 μM range [2], suggesting that the benzo[g] extension contributes to improved cytotoxic potency, although direct head-to-head comparisons under identical conditions remain absent from the literature.

Anticancer MCF-7 Cytotoxicity

Extended π-System for Photophysical Applications: Benzo[g]quinoxaline as Ligand Scaffold in Ru(II) PDT Complexes

The benzo[g]quinoxaline scaffold serves as a cyclometalating C∧N ligand in octahedral Ru(II) complexes of the type [Ru(C∧N)(phen)₂]⁺. Three such complexes (RuL1–RuL3) containing π-expansive substituted benzo[g]quinoxaline ligands were recently reported as biocompatible membrane-targeted photodynamic therapy (PDT) agents with activity against colon cancer stem cells [1]. The extended conjugation of the benzo[g]quinoxaline ligand shifts absorption into the phototherapeutic window (~600–700 nm), a property unattainable with the simple quinoxaline or DCQX chromophores whose absorption maxima lie at significantly shorter wavelengths. Related studies on benzo[g]quinoxaline-based heteroleptic Cu(I) complexes confirm strong absorption up to 700 nm for light-harvesting applications, directly attributable to the benzannulated π-system .

Photodynamic Therapy Ru(II) Complexes Photosensitizers

Optimal Procurement and Deployment Scenarios for 2,3-Dichlorobenzo[g]quinoxaline Based on Verified Differentiation Evidence


Synthesis of P,P-Bis(phosphane) Ligands for Homogeneous Transition-Metal Catalysis

2,3-Dichlorobenzo[g]quinoxaline is the precursor of choice when the synthetic objective is a quinoxaline-based P,P-bis(phosphane) ligand. As demonstrated by the high-yield coupling of DCQX with Ph₂PLi to give bis(phosphane) 6 [1], the dual chlorine leaving groups enable direct installation of two phosphanyl substituents in a single operation. The benzo[g] extension further enhances the steric and electronic properties of the resulting ligand compared to non-benzo-fused analogs. Researchers developing Pd-, Rh-, or Ru-catalyzed cross-coupling or hydrogenation reactions should select this scaffold when air-stable P,P architectures with extended aromatic backbones are required.

Fragment-Based or Scaffold-Hopping Drug Discovery Targeting Xanthine Oxidase

With a validated Ki of 820 nM against bovine xanthine oxidase [1], 2,3-dichlorobenzo[g]quinoxaline provides a quantitatively characterized starting point for medicinal chemistry programs targeting hyperuricemia and gout. Unlike most benzo[g]quinoxaline derivatives for which no target engagement data exist, this compound offers a known binding benchmark against a clinically validated enzyme. Computational chemists and medicinal chemists can use this Ki value to filter virtual libraries, prioritize synthetic targets, and establish structure-activity relationships (SAR) with a known potency anchor. The two chlorine atoms further provide orthogonal synthetic handles for parallel derivatization at C2 and C3 positions.

Discovery of Anti-Mycobacterial Agents via Benzo[g]quinoxaline Scaffold Elaboration

For infectious disease programs targeting Mycobacterium tuberculosis, 2,3-dichlorobenzo[g]quinoxaline serves as the key synthetic entry point into the benzo[g]quinoxaline chemical space that has been specifically claimed in patent WO2002094796A2 for anti-mycobacterial applications [1]. The compound's two reactive chlorine atoms permit systematic exploration of C2 and C3 substitution patterns while maintaining the benzo[g] core that distinguishes this patent family from generic quinoxaline-based antimicrobials. Procurement of this specific scaffold, rather than simple DCQX, aligns synthetic efforts with a pre-existing intellectual property landscape that has demonstrated anti-infective efficacy.

Photodynamic Therapy Photosensitizer Development via Ru(II) and Cu(I) Complexation

Research groups developing metal-based photosensitizers for photodynamic therapy should procure 2,3-dichlorobenzo[g]quinoxaline as a ligand precursor for cyclometalated Ru(II) complexes that achieve membrane-targeted PDT activity against cancer stem cells, with absorption reaching the 700 nm therapeutic window [1]. The benzannulated π-system is structurally indispensable for this red-shifted absorption; non-benzo-fused quinoxaline analogs cannot achieve comparable photophysical properties. Additionally, heteroleptic Cu(I) complexes based on this scaffold have demonstrated strong light-harvesting capabilities up to 700 nm, extending applicability to solar energy conversion research [2].

Quote Request

Request a Quote for 2,3-Dichlorobenzo[g]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.